Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-9-7-12(8-10-15)6-4-5-11-16/h11-12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXRGZVOCHOEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146873-76-9 | |
| Record name | tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of N-Boc-4-Piperidone Followed by Oxidation
Procedure :
- Boc Protection : 4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate in alkaline aqueous conditions to form N-Boc-4-piperidone.
- Grignard Alkylation : N-Boc-4-piperidone undergoes nucleophilic addition with a Grignard reagent (e.g., 4-bromobutylmagnesium bromide) to introduce the butyl chain.
- Oxidation : The secondary alcohol in the resulting tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate is oxidized to a ketone using Dess-Martin periodinane (yield: 85–92%).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | (Boc)₂O, NaOH, H₂O | 90–95 | >99 |
| 2 | Grignard reagent, THF, 0°C→RT | 75–80 | 95–98 |
| 3 | Dess-Martin periodinane, DCM | 85–92 | >99 |
Advantages : High regioselectivity; avoids over-oxidation.
Limitations : Grignard reagents require anhydrous conditions.
Reductive Amination with 4-Oxobutanal
Procedure :
- Imine Formation : N-Boc-4-aminopiperidine is condensed with 4-oxobutanal in methanol under acidic conditions.
- Reduction : Sodium cyanoborohydride selectively reduces the imine to the amine, yielding tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | 4-Oxobutanal, AcOH, MeOH | 88 |
| 2 | NaBH₃CN, RT, 12h | 78 |
Advantages : Mild conditions; suitable for sensitive substrates.
Limitations : Requires stoichiometric cyanoborohydride.
Cross-Coupling via Suzuki-Miyaura Reaction
Procedure :
- Boronic Ester Preparation : N-Boc-4-bromopiperidine is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
- Coupling : Reaction with 4-oxo-1-butenyl triflate under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃) forms the C–C bond.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Pd(dppf)Cl₂, B₂Pin₂, KOAc | 92 |
| 2 | 4-Oxo-1-butenyl triflate, Pd(PPh₃)₄ | 80 |
Advantages : High functional group tolerance.
Limitations : Costly palladium catalysts.
Comparative Analysis of Methods
| Method | Overall Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Alkylation/Oxidation | 65–70 | Moderate | High |
| Reductive Amination | 55–60 | Low | Moderate |
| Suzuki Cross-Coupling | 70–75 | High | Low |
Insights :
- Alkylation/Oxidation is preferred for industrial-scale synthesis due to reagent availability.
- Suzuki Coupling offers precision but is limited by catalyst costs.
Mechanistic Considerations
- Oxidation of Alcohols : Dess-Martin periodinane operates via a hypervalent iodine intermediate, selectively oxidizing secondary alcohols without epimerization.
- Grignard Addition : Proceeds through a six-membered transition state, ensuring high regioselectivity at the piperidine 4-position.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Structural Impact
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: Compounds with Cl, NO₂, or ester groups (e.g., ) exhibit reduced electron density at the piperidine nitrogen, affecting nucleophilicity and stability.
- Lipophilicity : Branched alkyl chains (e.g., 4-methylpentyl in ) enhance hydrophobicity compared to polar substituents like ketones or esters.
- Reactivity : The 4-oxobutyl ketone in the target compound offers synthetic versatility, whereas esters (e.g., ) are prone to hydrolysis.
Functional Group Impact :
- Ketones vs. Esters : The 4-oxobutyl ketone may confer metabolic stability compared to esters (e.g., ), which are susceptible to esterases.
- Biological Activity : Heterocyclic substituents (e.g., indazole in ) correlate with antiprotozoal effects, suggesting the target compound’s ketone could be leveraged for bioactive derivatives.
Biological Activity
Tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate is an organic compound with a notable structure that includes a piperidine ring and various substituents, which contribute to its biological activity. This article explores its potential applications in medicinal chemistry, including enzyme inhibition and receptor modulation, alongside relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_{14}H_{23}N_{1}O_{3}
- Molecular Weight : 255.36 g/mol
- Structural Features : The compound features a tert-butyl group and a 4-oxobutyl side chain attached to the piperidine ring, which is crucial for its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several steps, including reactions with various reagents such as BuLi and N,N’-dimethylpropylene urea. The yield of synthesized compounds can range from 50% to 80%, depending on the specific reaction conditions used.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Its mechanism of action involves interaction with specific enzymes, which may lead to therapeutic effects. For instance, it has been investigated for its role in inhibiting certain targets related to disease pathways .
Receptor Modulation
The compound has also been studied for its ability to act as a receptor ligand. This property suggests that it may have applications in drug design aimed at modulating receptor activity, potentially impacting various physiological processes.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds and their mechanisms:
-
NLRP3 Inhibition Study :
- In a study evaluating compounds similar to this compound, researchers assessed their ability to inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The results indicated significant inhibition of IL-1β release and pyroptosis percentage decrease when treated with these compounds at a concentration of 10 µM .
Compound % Pyroptosis Inhibition % IL-1β Release Inhibition Compound A 75% 70% Compound B 60% 65% This compound TBD TBD -
Therapeutic Applications :
- The compound has been linked to the synthesis of Pim-1 inhibitors and selective GPR119 agonists, which are relevant for type II diabetes treatment. This connection underscores its potential in developing therapies targeting metabolic disorders.
Q & A
Q. What are the key steps for synthesizing tert-butyl 4-(4-oxobutyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : React a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) with a 4-oxobutyl reagent under reflux in solvents like dichloromethane or ethyl acetate .
- Step 2 : Use coupling agents (e.g., HATU, DCC) or catalysts (e.g., palladium for cross-couplings) to enhance yields .
- Optimization : Control temperature (60–100°C), solvent polarity, and stoichiometry. Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : Assign peaks for tert-butyl (δ ~1.4 ppm), piperidine protons (δ 1.2–3.5 ppm), and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- HPLC : Assess purity (>95% by area under the curve) using reverse-phase columns and UV detection .
Q. What safety protocols are essential when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the compound’s stereochemistry?
- Data Collection : Use single-crystal X-ray diffraction to determine bond lengths, angles, and stereochemistry .
- Refinement (SHELXL) : Apply restraints for disordered tert-butyl groups and validate using R-factor convergence (<5%) .
- Contradiction Analysis : Compare experimental data with computational models (e.g., DFT) to address discrepancies in electron density maps .
Q. What strategies mitigate side reactions during scale-up synthesis (e.g., tert-butyl group cleavage or oxidation)?
- Protection/Deprotection : Use acid-labile protecting groups for sensitive functionalities (e.g., Boc group removal with TFA) .
- Oxidation Control : Avoid strong oxidizers; instead, employ mild agents like TEMPO/NaOCl for selective oxidation .
- Scalable Solvents : Replace low-boiling solvents (e.g., DCM) with toluene or THF for safer reflux .
Q. How do structural modifications (e.g., substituent position on the piperidine ring) influence biological activity?
- Case Study : Replacing the 4-oxobutyl group with a hydroxymethyl or aminomethyl group alters hydrogen-bonding capacity and target affinity .
- SAR Analysis : Compare logP (lipophilicity) and steric effects using computational tools (e.g., molecular docking) .
- Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .
Q. What methodologies address contradictory NMR or mass spectrometry data during characterization?
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .
- High-Resolution MS : Resolve isobaric interferences (e.g., [M+Na]+ vs. [M+K]+) with sub-ppm mass accuracy .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
